N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Description
N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Biological Activity
N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C17H18F3N3O
- Molecular Weight : 333.31 g/mol
- CAS Number : [specific CAS number to be provided based on the compound's registry]
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit:
- Enzyme Inhibition : Many piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
- Antibacterial Properties : Compounds bearing trifluoromethyl and pyrimidine moieties have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis in previous studies .
Antibacterial Activity
Table 1 summarizes the antibacterial efficacy of related compounds, highlighting the importance of structural features in biological activity.
Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
---|---|---|---|
This compound | Salmonella typhi | 15 | 5.0 |
N-(2-furylmethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine | Bacillus subtilis | 12 | 8.0 |
N-(2-furylmethyl)-1-[4-chloro-pyrimidin-2-yl]piperidine | Escherichia coli | 10 | 10.5 |
Enzyme Inhibition
The enzyme inhibition profile is crucial for understanding the therapeutic potential of this compound. Table 2 provides insights into AChE inhibition.
Compound | AChE Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 85 | 3.5 |
N-(2-furylmethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine | 70 | 6.0 |
N-(2-furylmethyl)-1-[4-chloro-pyrimidin-2-yl]piperidine | 60 | 9.0 |
Case Studies
- Antibacterial Screening : A study conducted on synthesized piperidine derivatives demonstrated that compounds similar to N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine showed significant antibacterial effects against various strains, emphasizing the role of trifluoromethyl groups in enhancing activity .
- Enzyme Binding Studies : Docking studies indicated strong binding interactions between this compound and target proteins involved in metabolic pathways, suggesting a potential for drug development aimed at metabolic diseases .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXICPYIEDZWUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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